![molecular formula C22H28N2O3 B4618685 3-(3,4-dimethoxyphenyl)-N-(4-piperidin-1-ylphenyl)propanamide](/img/structure/B4618685.png)
3-(3,4-dimethoxyphenyl)-N-(4-piperidin-1-ylphenyl)propanamide
Overview
Description
This compound belongs to a class of molecules with potential for varied biological activities. The specificity of the structure offers unique interactions with biological systems, making it a subject of interest in medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of compounds structurally related to "3-(3,4-dimethoxyphenyl)-N-(4-piperidin-1-ylphenyl)propanamide" often involves multi-step chemical reactions. For instance, derivatives like N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides and others with similar backbones are synthesized from corresponding propenamides, highlighting methods that could be adapted for the target compound's synthesis (Courant et al., 1993).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through various spectroscopic techniques, including vibrational spectra and molecular docking studies. These analyses reveal the importance of the molecule's geometry and electronic distribution in determining its activity and interactions (Mary et al., 2015).
Chemical Reactions and Properties
Compounds in this class undergo a range of chemical reactions, providing insights into their reactivity and potential for modification. For example, reactions involving piperidinomethyl groups and pharmacophore introduction have been studied to understand their effects on biological activity (Ueda et al., 1991).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in biological systems and its formulation potential. Investigations into related molecules have provided valuable data on these aspects, aiding in the prediction of the target compound's physical characteristics (Liu et al., 2008).
Scientific Research Applications
Synthesis and Potential Drug Candidates for Alzheimer’s Disease
Researchers have synthesized a series of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease. This study involved converting key intermediates through a series of steps and evaluating the compounds for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, aiming at developing therapeutic agents for Alzheimer's disease (Rehman et al., 2018).
Herbicidal Activity
Another application includes the synthesis of a compound with a similar structure, which demonstrated effective herbicidal activity. This suggests potential agricultural applications where such compounds can be used to control weed growth, highlighting the versatility of these chemical structures in various fields beyond pharmacology (Liu et al., 2008).
Pharmacological Properties and Synthesis Methods
The pharmacological properties and synthesis methods of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol have been documented, illustrating the chemical compound's relevance in developing medications with potential therapeutic effects. This encompasses a wide range of derivatives showing the compound's versatility in drug development (Vardanyan, 2018).
Antimicrobial Activity
Compounds incorporating elements of the chemical structure have been synthesized and evaluated for their antimicrobial activities. This includes the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which were tested against various pathogens, showing significant antimicrobial activities. This indicates the potential of such compounds in developing new antimicrobial agents (Vinaya et al., 2009).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(4-piperidin-1-ylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-12-6-17(16-21(20)27-2)7-13-22(25)23-18-8-10-19(11-9-18)24-14-4-3-5-15-24/h6,8-12,16H,3-5,7,13-15H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWADPTMALYXSJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3CCCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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